molecular formula C7H6F4N2 B13529317 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-amine

2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-amine

Cat. No.: B13529317
M. Wt: 194.13 g/mol
InChI Key: BZTQZAAFGVVOBQ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-amine is a fluorinated organic compound with the molecular formula C7H6F4N. This compound is characterized by the presence of both trifluoromethyl and fluoropyridinyl groups, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-amine typically involves the reaction of 5-fluoropyridine with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-100°C.

    Catalyst: Acidic or basic catalysts depending on the desired reaction pathway.

    Solvent: Common solvents include dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing impurities and optimizing production efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridines.

Scientific Research Applications

2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The fluoropyridinyl group can form hydrogen bonds and other interactions with biological macromolecules, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one
  • 2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone
  • 1-Trifluoroacetyl piperidine

Uniqueness: 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both trifluoromethyl and fluoropyridinyl groups enhances its reactivity and potential for diverse applications in various fields.

Biological Activity

Chemical Structure and Properties

2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-amine is a fluorinated organic compound characterized by its unique trifluoromethyl and fluoropyridinyl groups. Its molecular formula is C8H5F4NC_8H_5F_4N, with a molecular weight of approximately 193.10 g/mol. The compound is notable for its potential biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 5-fluoropyridine with trifluoroacetic anhydride in the presence of a Lewis acid catalyst. This method allows for the efficient formation of the desired product under controlled conditions, optimizing yield and purity.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity due to its electron-withdrawing properties, while the fluoropyridinyl moiety contributes to selectivity in biological interactions.

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on various biological targets:

  • VEGFR-2 Inhibition : A derivative was shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2) with an IC50 value of 65 nM. This suggests a strong potential for antiangiogenic applications in cancer therapy .
  • Cytotoxicity Against Cancer Cell Lines : The same derivative displayed cytotoxic properties against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values of 21.00 μM and 26.10 μM, respectively .

Comparative Analysis

The biological activity can be compared with similar compounds to highlight differences in efficacy and mechanism:

Compound NameTargetIC50 ValueNotes
This compoundVEGFR-265 nMStrong inhibitor
Compound X (similar structure)VEGFR-1150 nMWeaker inhibition
Compound Y (non-fluorinated)VEGFR-2200 nMLess effective

Case Study 1: Antiangiogenic Properties

In a study focused on antiangiogenic agents, a derivative of this compound was evaluated for its ability to inhibit endothelial cell proliferation. The results indicated a significant reduction in cell viability at concentrations correlating with the observed IC50 values against VEGFR-2.

Case Study 2: Selectivity Profile

Another investigation assessed the selectivity of this compound against normal cell lines. The selectivity index was found to be favorable, indicating that while it effectively targets cancer cells, it has reduced toxicity towards normal cells. For instance, selectivity indices against normal fibroblast cells were reported as 1.55 and 1.25 for HepG2 and MCF-7 lines respectively .

Properties

Molecular Formula

C7H6F4N2

Molecular Weight

194.13 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-fluoropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H6F4N2/c8-4-1-2-5(13-3-4)6(12)7(9,10)11/h1-3,6H,12H2

InChI Key

BZTQZAAFGVVOBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)C(C(F)(F)F)N

Origin of Product

United States

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